methyl 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a trifunctional aromatic scaffold. The structure features a pyrazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with a 3,4-dichlorophenyl group. The 3-position of the pyrazole core is esterified with a methyl carboxylate group. Pyrazole derivatives are widely studied for their pharmacological applications, including antimicrobial, anti-inflammatory, and kinase inhibitory activities .
Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-17(23)15-9-16(10-5-6-13(19)14(20)7-10)22(21-15)12-4-2-3-11(18)8-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUFXVPFMXXCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125618 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318256-19-8 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318256-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with 3,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Key areas of research include:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The compound's efficacy can be attributed to its ability to inhibit specific enzymes crucial for microbial survival.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Enzyme Inhibition : It has been explored as a potential inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
Agricultural Applications
The compound is also being studied for its potential use as a pesticide or herbicide. Its structure allows it to interact with biological systems in plants and pests, potentially leading to:
- Herbicidal Activity : Research has indicated that similar pyrazole compounds can disrupt plant growth by inhibiting specific metabolic pathways.
- Insecticidal Properties : The compound may affect insect physiology, making it a candidate for developing new insecticides.
Material Science
In material science, this compound can be utilized in the development of novel materials with specific properties:
- Polymer Chemistry : Its reactivity allows it to be incorporated into polymer matrices, potentially enhancing mechanical properties or thermal stability.
- Coatings : The compound may serve as an additive in coatings to improve resistance against environmental degradation.
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to the inhibition of bacterial cell wall synthesis.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The research focused on its ability to activate caspase pathways, which are critical for programmed cell death.
Mechanism of Action
The mechanism of action of methyl 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related pyrazole derivatives highlights key differences in substituent patterns and their biochemical implications:
Electronic and Steric Effects
- Chlorine Substitution Patterns: The target compound’s 3,4-dichlorophenyl group introduces greater electron-withdrawing effects compared to mono-chlorinated analogues (e.g., CAS 318256-12-1).
- Trifluoromethyl vs. Dichlorophenyl : Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde exhibit higher metabolic stability due to the CF₃ group’s resistance to oxidation, whereas dichlorophenyl groups may improve hydrophobic interactions .
Solubility and Pharmacokinetics
- Lipophilicity : The target compound’s Cl substituents increase logP values (~3.5 estimated), reducing aqueous solubility but improving membrane permeability. In contrast, sulfanyl or carboxylate groups (as in ) enhance solubility at the expense of passive diffusion .
Biological Activity
Methyl 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
- Chemical Formula : C17H11Cl3N2O2
- Molecular Weight : 385.64 g/mol
- CAS Number : CB4772662
The compound features a pyrazole ring with chlorophenyl substitutions, which are crucial for its biological properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cell signaling, which can lead to therapeutic effects against various diseases.
- Receptor Binding : It is hypothesized that the compound interacts with certain receptors, modulating their activity and influencing cellular responses.
Antiviral Activity
Research has shown that derivatives of pyrazole compounds exhibit antiviral properties, particularly against flaviviruses. For instance, a study indicated that modifications in the pyrazole structure could enhance antiviral efficacy. Specifically, compounds similar to this compound demonstrated promising inhibitory effects against yellow fever virus with EC50 values around 25 µM .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A series of related pyrazole derivatives showed significant inhibition against various bacterial strains at concentrations as low as 10 μM. The presence of electron-withdrawing groups on the phenyl rings was correlated with increased antimicrobial potency .
Anticancer Potential
Studies have explored the anticancer potential of pyrazole derivatives, including this compound. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may serve as a lead compound for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Chloro groups | Increase lipophilicity and enhance receptor binding |
| Methyl group | Modulates steric hindrance and electronic properties |
| Pyrazole ring | Essential for biological activity; acts as a pharmacophore |
Case Studies and Research Findings
- Antiviral Studies : A study focused on the antiviral activity of pyrazole derivatives found that specific substitutions led to enhanced efficacy against viral targets .
- Antimicrobial Evaluation : A series of compounds related to this compound were tested against various pathogens, demonstrating significant inhibition at low concentrations .
- Cancer Cell Line Studies : Research indicated that this compound induced cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF-7, highlighting its potential as an anticancer agent .
Q & A
Q. Key Considerations :
- Base catalysts (e.g., K₂CO₃) are critical for facilitating nucleophilic substitutions in aryloxy derivatives, as seen in analogous pyrazole-4-carbaldehyde syntheses .
- Solvent selection (e.g., DMF or THF) impacts reaction efficiency and regioselectivity.
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on complementary analytical techniques:
X-ray Crystallography : Resolves bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles between aryl rings, confirming substitution patterns. For example, crystallographic data for related trifluoromethyl-pyrazole derivatives show deviations <0.02 Å from theoretical values .
NMR Spectroscopy :
- ¹H NMR : Aromatic protons from 3-chlorophenyl and 3,4-dichlorophenyl groups appear as distinct multiplets in δ 7.2–7.8 ppm.
- ¹³C NMR : Carbonyl signals (C=O) resonate near δ 165–170 ppm.
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₁Cl₃N₂O₂: 396.9804) .
Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) should be resolved by repeating experiments under standardized conditions or using deuterated solvents .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
Answer:
Optimization strategies include:
Catalyst Screening : Testing Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency. For example, Pd(OAc)₂ with XPhos ligand improves aryl boronic acid coupling yields by 15–20% .
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to toluene.
Temperature Control : Lowering reaction temperatures (e.g., 60°C vs. 100°C) reduces side products in esterification steps .
Additives : Using phase-transfer catalysts (e.g., TBAB) or molecular sieves to trap water in moisture-sensitive reactions.
Case Study : A controlled synthesis of pyrazole copolymers achieved 85% yield by adjusting monomer ratios and initiator (APS) concentrations .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
In Silico Approaches :
Molecular Docking : Targets like carbonic anhydrase IX (PDB: 3IAI) or cyclooxygenase-2 (COX-2) are modeled using AutoDock Vina. The trifluoromethyl group’s electrostatic profile suggests strong binding to hydrophobic pockets .
QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity. For example, chlorophenyl groups enhance electron-withdrawing effects, increasing affinity for enzymes like COX-2 .
MD Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes.
Validation : Compare predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies).
Advanced: How should researchers address contradictions in spectral or bioactivity data?
Answer:
Stepwise Protocol :
Replicate Experiments : Ensure consistency in sample preparation (e.g., drying under vacuum to remove solvent traces).
Alternative Techniques : If ¹H NMR signals overlap, use DEPT-135 or 2D-COSY to resolve ambiguities .
Collaborative Validation : Cross-check X-ray data with computational geometry optimization (e.g., DFT at B3LYP/6-311+G* level) .
Bioactivity Discrepancies :
- Test against multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects.
- Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate assay sensitivity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Lab Safety Measures :
PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
Ventilation : Use fume hoods for weighing and reactions due to potential volatile byproducts.
Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Dermal Exposure : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
Advanced: What strategies enhance the stability of this compound in biological assays?
Answer:
Formulation : Use DMSO stock solutions (stored at -20°C) to prevent hydrolysis.
pH Control : Maintain assay buffers at pH 7.4–7.6 to avoid ester group degradation.
Light Protection : Store in amber vials to minimize photolytic decomposition of aryl chlorides.
Antioxidants : Add 0.1% BHT to inhibit oxidative degradation during long-term incubations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
